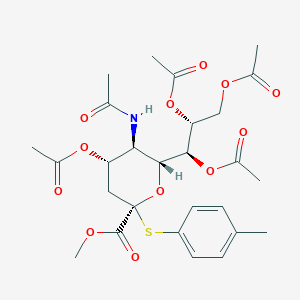
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester is a complex organic compound with the molecular formula C27H35NO12S and a molecular weight of 597.63 g/mol . This compound is a derivative of neuraminic acid, often referred to as sialic acid, which plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester involves multiple steps. The reaction conditions typically involve the use of acetic anhydride, pyridine, and other reagents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions vary but often involve controlled temperatures and specific solvents like DMSO, MeOH, DMF, DCM, and EtOAc .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols .
Aplicaciones Científicas De Investigación
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s acetyl and thio groups play a crucial role in its binding affinity and reactivity . It may interact with enzymes and receptors, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
Uniqueness
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester is unique due to the presence of the 4-methylphenyl and thio groups, which confer distinct chemical properties and reactivity compared to other neuraminic acid derivatives .
Propiedades
Fórmula molecular |
C27H35NO12S |
|---|---|
Peso molecular |
597.6 g/mol |
Nombre IUPAC |
methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-(4-methylphenyl)sulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H35NO12S/c1-14-8-10-20(11-9-14)41-27(26(34)35-7)12-21(37-17(4)31)23(28-15(2)29)25(40-27)24(39-19(6)33)22(38-18(5)32)13-36-16(3)30/h8-11,21-25H,12-13H2,1-7H3,(H,28,29)/t21-,22+,23+,24+,25+,27+/m0/s1 |
Clave InChI |
WLSBSWPJPZISSF-XDRRYPFFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S[C@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)SC2(CC(C(C(O2)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















